An In-depth Technical Guide to the Physical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
Introduction
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom and a methoxy group on the phenyl ring can substantially influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and bioavailability. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, quality control, and ensuring reproducible biological activity.
This technical guide provides a comprehensive overview of the key physical properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also detailed, field-proven methodologies for the experimental determination of these properties. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Core Physicochemical Data
The fundamental physicochemical properties of 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride are summarized in the table below. It is important to note that this compound is chiral, and the specific properties may vary between the racemic mixture and the individual enantiomers ((R) and (S)).
| Property | Value | Source(s) |
| Chemical Name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride | - |
| Molecular Formula | C₉H₁₃ClFNO | [1][2] |
| Molecular Weight | 205.66 g/mol | [1] |
| CAS Numbers | 1375472-38-0 (racemate), 1980007-86-0 ((S)-enantiomer), 1256944-96-3 ((R)-enantiomer) | [1][2][3] |
| Physical State | Off-white to white solid | [3] |
Melting Point Determination
2.1. Scientific Rationale
The melting point is a critical physical property that provides a primary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range. For a hydrochloride salt of an amine, the melting point is also an indicator of its crystalline form and thermal stability.
2.2. Experimental Protocol for Melting Point Determination
This protocol outlines the use of a digital melting point apparatus, a standard and reliable method for this determination.
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride sample
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Digital melting point apparatus (e.g., Mel-Temp)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, dry the sample under vacuum. Place a small amount of the compound on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into the bottom. To achieve denser packing, drop the capillary tube, sealed end down, through a long glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[4]
-
Initial Approximate Determination (if unknown): If the melting point is unknown, perform a rapid determination by setting a fast heating rate (e.g., 10-20 °C/minute). Record the approximate temperature range at which melting occurs.
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, properly prepared capillary tube into the apparatus.
-
Set a slow heating rate of 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Repeatability: For accuracy, repeat the measurement at least two more times with fresh samples. The results should be consistent.
2.3. Logical Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Solubility Profile
3.1. Scientific Rationale
Solubility is a crucial parameter in drug development as it directly impacts bioavailability. For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility compared to the free base. Determining the solubility in various solvents (e.g., water, ethanol, DMSO) is essential for formulation studies and for preparing solutions for in vitro and in vivo assays.
3.2. Experimental Protocol for Determining Aqueous Solubility
This protocol uses the shake-flask method, which is considered the gold standard for solubility determination.
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
-
Distilled, deionized water (or other relevant solvents/buffers)
-
Screw-capped vials
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the compound to a vial containing a known volume of water (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze both the filtered sample and the standard solutions by HPLC.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the solubility.
-
3.3. Logical Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of the compound.
4.1. Infrared (IR) Spectroscopy
4.1.1. Scientific Rationale IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride, IR spectroscopy can confirm the presence of the amine hydrochloride salt, the aromatic ring, the C-F bond, and the C-O ether linkage.
4.1.2. Experimental Protocol (KBr Pellet Method)
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride
-
Spectroscopy-grade potassium bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet-forming die and hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the compound into a clean, dry agate mortar.
-
Add about 100-200 mg of dry KBr powder.
-
Gently but thoroughly grind the mixture until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into the pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
A background spectrum of an empty sample holder should be run first.
-
4.1.3. Expected IR Spectral Features
-
N-H Stretch (Amine Salt): A broad band in the region of 3200-2800 cm⁻¹ is expected, characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group.
-
C-H Stretch (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H) are anticipated.
-
C=C Stretch (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.
-
N-H Bend (Amine Salt): A peak around 1600-1500 cm⁻¹ corresponds to the bending vibration of the ammonium group.
-
C-O Stretch (Ether): A strong absorption band is expected in the 1250-1000 cm⁻¹ range due to the aryl-alkyl ether linkage.
-
C-F Stretch: A strong band in the 1200-1000 cm⁻¹ region is characteristic of the C-F bond.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
4.2.1. Scientific Rationale NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.
4.2.2. Experimental Protocol for NMR Sample Preparation
Materials:
-
1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄)
-
NMR tube (high-quality, 5 mm)
-
Pasteur pipette with a small cotton plug
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. For hydrochloride salts, DMSO-d₆ or D₂O are common choices.
-
Sample Dissolution: Weigh the appropriate amount of the compound into a small vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7]
-
Filtration: Filter the solution through a Pasteur pipette with a cotton plug directly into the NMR tube to remove any particulate matter.[8]
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra.
4.2.3. Expected NMR Spectral Features
-
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).
-
Methine Proton (-CH-): A quartet adjacent to the methyl group, likely in the range of 4.0-4.5 ppm.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
-
Methyl Protons (-CH₃): A doublet due to coupling with the methine proton, expected around 1.5-2.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF). Other aromatic carbons will also show smaller C-F couplings.
-
Methine Carbon (-CH-): A signal around 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
-
Safety and Handling
Based on safety data for this and structurally related compounds, 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride should be handled with care.
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8][9]
-
Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
-
Conclusion
References
-
Kintek. What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples. Retrieved from [Link]
-
Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
BIOFOUNT. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride. Retrieved from [Link]
-
University of Sheffield. How to make an NMR sample. Retrieved from [Link]
-
Hubei Weishengshi Chemical Co., Ltd. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride—1980007-86-0. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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